Cas no 96163-72-3 (ethyl (2R)-pyrrolidine-2-carboxylate)

ethyl (2R)-pyrrolidine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- D-Proline ethyl ester

- Ethyl D-prolinate

- (2R)-2-(Ethoxycarbonyl)pyrrolidine

- (R)-Pyrrolidine-2-carboxylic acid ethyl ester

- <small>D<

- ethyl (2R)-pyrrolidine-2-carboxylate

- QPNJHVDIRZNKOX-ZCFIWIBFSA-N

- AS-57807

- WDA16372

- SCHEMBL3330660

- D-Proline, ethyl ester

- (R)-Ethyl pyrrolidine-2-carboxylate

- (r)-2-ethyloxycarbonyl-pyrrolidine

- MFCD17271681

- AKOS017336928

- (R)-Ethylpyrrolidine-2-carboxylate

- D-Proline ethyl ester (H-D-Pro-OEt)

- EN300-138280

- D-Proline,ethyl ester(9ci)

- CS-0080165

- 96163-72-3

- D-proline-ethyl-ester

- DB-020145

- D-Proline, ethyl ester (9CI)

-

- MDL: MFCD17271681

- インチ: InChI=1S/C7H13NO2/c1-2-10-7(9)6-4-3-5-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1

- InChIKey: QPNJHVDIRZNKOX-ZCFIWIBFSA-N

- ほほえんだ: CCOC(=O)[C@H]1CCCN1

計算された属性

- せいみつぶんしりょう: 143.09500

- どういたいしつりょう: 143.095

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 125

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3A^2

- 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

- 密度みつど: 1.031

- ふってん: 191 ºC

- フラッシュポイント: 70 ºC

- 屈折率: 1.4480 to 1.4520

- PSA: 38.33000

- LogP: 0.63030

ethyl (2R)-pyrrolidine-2-carboxylate セキュリティ情報

ethyl (2R)-pyrrolidine-2-carboxylate 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

ethyl (2R)-pyrrolidine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-138280-0.5g |

ethyl (2R)-pyrrolidine-2-carboxylate |

96163-72-3 | 0.5g |

$23.0 | 2023-02-15 | ||

| Enamine | EN300-138280-0.1g |

ethyl (2R)-pyrrolidine-2-carboxylate |

96163-72-3 | 0.1g |

$19.0 | 2023-02-15 | ||

| Cooke Chemical | A7432612-5G |

<small>D</small>-Proline Ethyl Ester |

96163-72-3 | >98.0% | 5g |

RMB 1416.00 | 2025-02-21 | |

| Enamine | EN300-138280-1.0g |

ethyl (2R)-pyrrolidine-2-carboxylate |

96163-72-3 | 1g |

$0.0 | 2023-06-08 | ||

| abcr | AB474710-5 g |

D-Proline ethyl ester (H-D-Pro-OEt); . |

96163-72-3 | 5g |

€519.70 | 2023-07-18 | ||

| eNovation Chemicals LLC | D773463-1g |

D-Proline, ethyl ester |

96163-72-3 | 95% | 1g |

$155 | 2024-06-06 | |

| Enamine | EN300-138280-5.0g |

ethyl (2R)-pyrrolidine-2-carboxylate |

96163-72-3 | 5.0g |

$71.0 | 2023-02-15 | ||

| Chemenu | CM542649-1g |

(R)-Ethyl pyrrolidine-2-carboxylate |

96163-72-3 | 97% | 1g |

$100 | 2024-07-18 | |

| Enamine | EN300-138280-10000mg |

ethyl (2R)-pyrrolidine-2-carboxylate |

96163-72-3 | 10000mg |

$122.0 | 2023-09-30 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S161203-250mg |

ethyl (2R)-pyrrolidine-2-carboxylate |

96163-72-3 | >98.0% | 250mg |

¥165.90 | 2023-09-01 |

ethyl (2R)-pyrrolidine-2-carboxylate 関連文献

-

David T. Hickman,T. H. Samuel Tan,Jordi Morral,Paul M. King,Matthew A. Cooper,Jason Micklefield Org. Biomol. Chem. 2003 1 3277

ethyl (2R)-pyrrolidine-2-carboxylateに関する追加情報

Professional Introduction to Ethyl (2R)-Pyrrolidine-2-Carboxylate (CAS No. 96163-72-3)

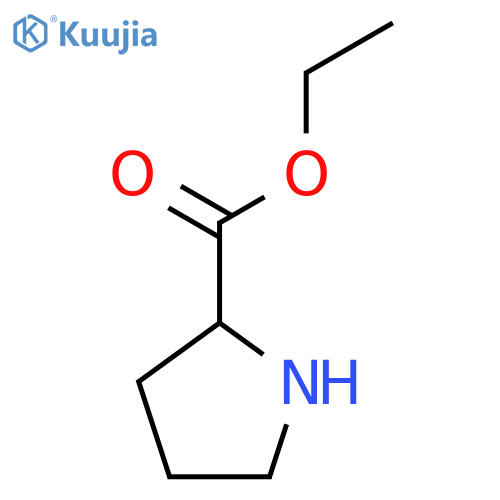

Ethyl (2R)-pyrrolidine-2-carboxylate, identified by the chemical compound code CAS No. 96163-72-3, is a significant intermediate in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyrrolidine class of heterocyclic compounds, which are widely recognized for their diverse biological activities and roles in drug development. The specific stereochemistry denoted by the (2R) configuration highlights its importance in enantioselective synthesis, a critical aspect of modern medicinal chemistry.

The molecular structure of ethyl (2R)-pyrrolidine-2-carboxylate consists of a pyrrolidine ring substituted with an ester group at the 2-position and a chiral center at the same position. This configuration makes it a valuable building block for constructing more complex molecules, particularly in the synthesis of protease inhibitors and other enzyme-targeting agents. The pyrrolidine scaffold is frequently encountered in natural products and drug candidates, contributing to its widespread utility in medicinal chemistry.

Recent advancements in synthetic methodologies have enhanced the accessibility of ethyl (2R)-pyrrolidine-2-carboxylate, enabling its production with high enantiomeric purity. Chiral resolution techniques, such as diastereomeric salt formation and enzymatic resolution, have been employed to isolate the desired enantiomer. These methods align with the growing emphasis on green chemistry principles, minimizing waste and improving atom economy in synthetic routes.

In the realm of pharmaceutical research, ethyl (2R)-pyrrolidine-2-carboxylate has been utilized as a precursor in the development of novel therapeutic agents. Its structural motif is particularly relevant in the design of drugs targeting neurological disorders, where pyrrolidine derivatives exhibit promising activities. For instance, studies have demonstrated its role in synthesizing compounds that modulate neurotransmitter receptors, offering potential treatments for conditions such as epilepsy and Parkinson's disease.

The compound's ester functionality also facilitates further derivatization, allowing chemists to explore various pharmacophores. Functional group transformations, such as hydrolysis to yield pyrrolidine carboxylic acids or reduction to alcohols, expand its synthetic utility. These transformations are integral to constructing libraries of compounds for high-throughput screening, a cornerstone of modern drug discovery pipelines.

Emerging research highlights ethyl (2R)-pyrrolidine-2-carboxylate's significance in peptidomimetic chemistry. Peptidomimetics are designed to mimic the biological activity of peptides while overcoming their limitations, such as poor oral bioavailability and susceptibility to proteolytic degradation. The pyrrolidine ring serves as a privileged scaffold in peptidomimetic design, providing structural rigidity and functional diversity. Ethyl (2R)-pyrrolidine-2-carboxylate has been incorporated into peptidomimetic cores to enhance binding affinity and selectivity against target proteins.

The stereochemical integrity of ethyl (2R)-pyrrolidine-2-carboxylate is paramount in ensuring the efficacy of derived drug candidates. Racemic mixtures or impurities with incorrect stereochemistry can lead to diminished therapeutic effects or adverse side effects. Consequently, rigorous analytical techniques such as chiral HPLC and NMR spectroscopy are employed to confirm purity and enantiomeric excess during synthesis and purification.

Industrial applications of ethyl (2R)-pyrrolidine-2-carboxylate have also expanded beyond academic research. Pharmaceutical companies leverage this intermediate in large-scale syntheses required for clinical trials and commercial drug production. Process optimization efforts focus on improving yield, scalability, and cost-efficiency while maintaining high enantiomeric purity standards. Continuous flow chemistry has emerged as a promising approach for these purposes, offering advantages over traditional batch processing methods.

The future prospects of ethyl (2R)-pyrrolidine-2-carboxylate are closely tied to advancements in computational chemistry and artificial intelligence-driven drug discovery platforms. Machine learning models can predict the biological activity of derivatives based on structural features, accelerating the identification of lead compounds. Ethyl (2R)-pyrrolidine-2-carboxylate remains a key component in these virtual screening campaigns due to its versatility as a building block.

In conclusion, ethyl (2R)-pyrrolidine-2-carboxylate represents a cornerstone intermediate in pharmaceutical synthesis with broad applications across medicinal chemistry research and industrial drug development. Its unique structural features and stereochemical properties make it indispensable for constructing biologically active molecules targeting diverse therapeutic areas. As synthetic methodologies continue to evolve toward greater efficiency and sustainability, this compound will undoubtedly remain integral to innovation in drug discovery.

96163-72-3 (ethyl (2R)-pyrrolidine-2-carboxylate) 関連製品

- 15862-72-3(ethyl piperidine-2-carboxylate)

- 41994-45-0(methyl piperidine-2-carboxylate)

- 30727-18-5(Ethyl 1-methylpiperidine-2-carboxylate)

- 41994-50-7(2,5-diethyl pyrrolidine-2,5-dicarboxylate)

- 2812-46-6(tert-butyl (2S)-pyrrolidine-2-carboxylate)

- 95732-59-5(Hedyotisol A)

- 1805084-93-8(3-(Aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxaldehyde)

- 2228317-12-0(tert-butyl N-3-(3-amino-2-hydroxypropyl)-4-hydroxyphenylcarbamate)

- 2138803-93-5(4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole)

- 1698302-56-5(3-bromo-7-tert-butyl-2-ethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)